molecular formula C19H20O3 B13843494 4-(5-allyl-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-Methoxyphenol

4-(5-allyl-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-Methoxyphenol

Cat. No.: B13843494
M. Wt: 296.4 g/mol
InChI Key: QZTXBSVYCGEBAS-UHFFFAOYSA-N
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Description

4-(5-allyl-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-Methoxyphenol is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-allyl-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-Methoxyphenol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.

    Allylation and Methylation: Introduction of the allyl and methyl groups can be done using allyl halides and methylating agents under basic or acidic conditions.

    Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-allyl-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-Methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more saturated compounds.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

4-(5-allyl-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-Methoxyphenol may have several scientific research applications, including:

    Chemistry: Studying its reactivity and synthesis of derivatives.

    Biology: Investigating its potential as a bioactive compound.

    Medicine: Exploring its therapeutic potential for various diseases.

    Industry: Using it as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(5-allyl-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-Methoxyphenol would depend on its specific interactions with biological targets. This could involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Phenolic Compounds: Compounds with phenolic groups that exhibit similar reactivity.

Uniqueness

4-(5-allyl-3-methyl-2,3-dihydrobenzofuran-2-yl)-2-Methoxyphenol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzofuran derivatives and phenolic compounds.

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

2-methoxy-4-(3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol

InChI

InChI=1S/C19H20O3/c1-4-5-13-6-9-17-15(10-13)12(2)19(22-17)14-7-8-16(20)18(11-14)21-3/h4,6-12,19-20H,1,5H2,2-3H3

InChI Key

QZTXBSVYCGEBAS-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2=C1C=C(C=C2)CC=C)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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